COX‑2 Inhibitory Activity: Sulindac Methyl Ester vs. Sulindac Sulfide
Sulindac methyl ester (1a) inhibits COX‑2 by only 15% at 50 µM, whereas the active metabolite sulindac sulfide exhibits an IC50 of 140 nM against COX‑2 [1]. This >300‑fold difference confirms that the methyl ester modification virtually abolishes COX‑2 inhibitory activity, a key advantage for studies requiring COX‑independent anticancer mechanisms.
| Evidence Dimension | COX‑2 inhibition |
|---|---|
| Target Compound Data | 15% inhibition at 50 µM (sulindac methyl ester) |
| Comparator Or Baseline | IC50 = 140 nM (sulindac sulfide) |
| Quantified Difference | >300‑fold reduced potency |
| Conditions | Ovine COX‑2 enzyme assay |
Why This Matters
Demonstrates that sulindac methyl ester is a COX‑inactive prodrug suitable for dissecting COX‑independent antiproliferative pathways without confounding COX‑2‑mediated toxicity.
- [1] Cardellicchio, C., Laquintana, V., Iacobazzi, R. M., Denora, N., Scilimati, A., Perrone, M. G., & Capozzi, M. A. M. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Applied Sciences, 13(21), 12002. View Source
